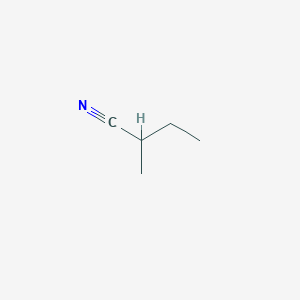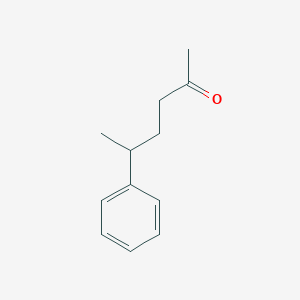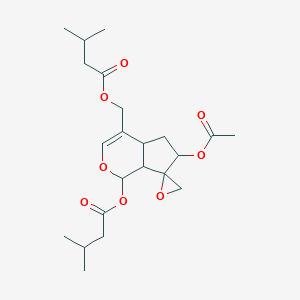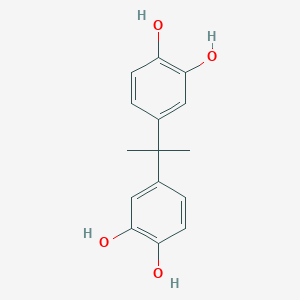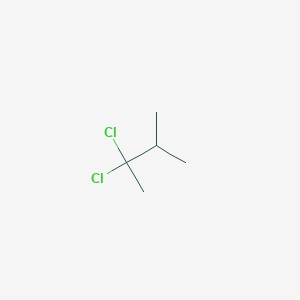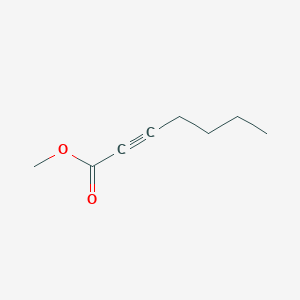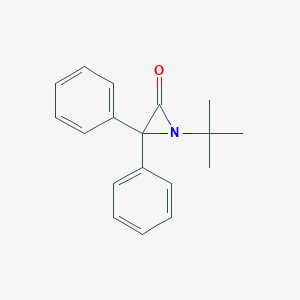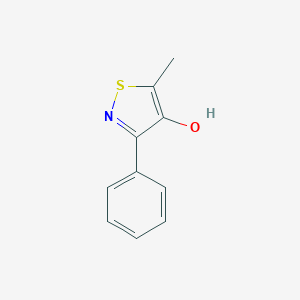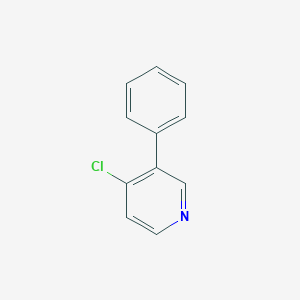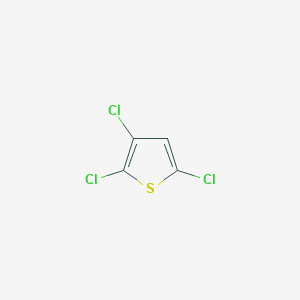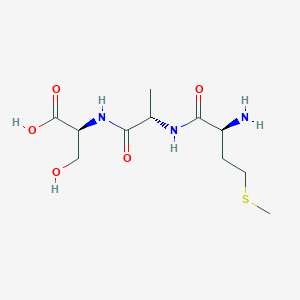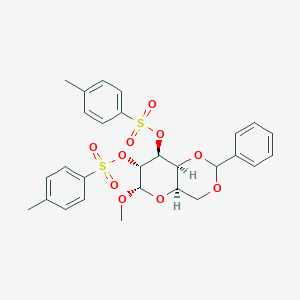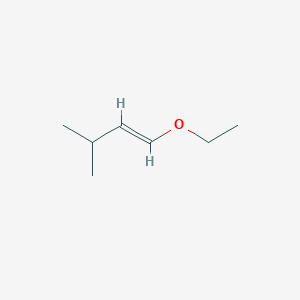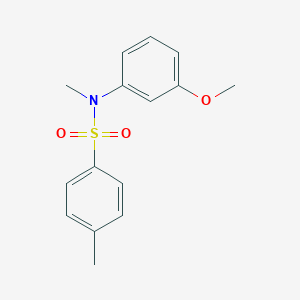
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide, commonly known as MMPTS, is a chemical compound that has been widely used in scientific research. This compound is a sulphonamide derivative and has been synthesized using various methods. MMPTS has been extensively studied for its mechanism of action, biochemical and physiological effects, and its application in various scientific research fields.
Wirkmechanismus
The mechanism of action of MMPTS is not well understood. However, it is believed that MMPTS reacts with the amino groups of biomolecules, forming stable covalent bonds. This immobilization of biomolecules on solid surfaces allows for the detection and quantification of biological molecules.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MMPTS have not been extensively studied. However, it has been reported that MMPTS is non-toxic and has low cytotoxicity. MMPTS has also been found to be stable under various conditions, including high temperature and acidic conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MMPTS is its ability to immobilize biomolecules on solid surfaces, which allows for the detection and quantification of biological molecules. MMPTS is also stable under various conditions, making it suitable for use in various scientific research fields. However, one of the limitations of MMPTS is that it may react with other functional groups on biomolecules, leading to the loss of biological activity.
Zukünftige Richtungen
There are several future directions for the use of MMPTS in scientific research. One direction is the development of new methods for the immobilization of biomolecules on solid surfaces using MMPTS. Another direction is the use of MMPTS in the development of new biosensors for the detection of biological molecules. Additionally, MMPTS may be used in the development of new drug delivery systems, where biomolecules are immobilized on solid surfaces for targeted drug delivery.
Synthesemethoden
MMPTS can be synthesized using various methods. One of the most common methods is the reaction between m-methoxyaniline and p-toluenesulfonyl chloride in the presence of triethylamine. The reaction yields MMPTS as a white crystalline solid. Another method involves the reaction of m-methoxyaniline with p-toluenesulfonyl isocyanate in the presence of a base.
Wissenschaftliche Forschungsanwendungen
MMPTS has been extensively used in scientific research as a coupling agent for the immobilization of biomolecules on solid surfaces. It has been used for the immobilization of enzymes, antibodies, and DNA on various surfaces, including glass, silicon, and gold. MMPTS has also been used for the preparation of biosensors, which are devices used for the detection of biological molecules.
Eigenschaften
CAS-Nummer |
16437-31-3 |
|---|---|
Produktname |
N-(m-Methoxyphenyl)-N-methyl-p-toluenesulphonamide |
Molekularformel |
C15H17NO3S |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-12-7-9-15(10-8-12)20(17,18)16(2)13-5-4-6-14(11-13)19-3/h4-11H,1-3H3 |
InChI-Schlüssel |
LLRVCLHTBSMJPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=CC=C2)OC |
Andere CAS-Nummern |
16437-31-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



